

# Technical Characterization Guide: 2-Methoxy-4,6-Dimethylpyridine

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## Compound of Interest

Compound Name: 2-Methoxy-4,6-dimethylpyridine

CAS No.: 45798-56-9

Cat. No.: B3267623

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CAS Registry Number: 45798-56-9 Formula: C<sub>8</sub>H<sub>11</sub>NO Molecular Weight: 137.18 g/mol [1]

## Executive Summary

**2-Methoxy-4,6-dimethylpyridine** is a critical pyridine derivative utilized primarily as an intermediate in the synthesis of bioactive scaffolds (e.g., PDE9 inhibitors) and agrochemicals. [1][2] Unlike common solvents (pyridine, 2,6-lutidine), specific physical property datasets for this isomer are often proprietary or absent from public chemical indices.

This guide provides high-confidence predicted values derived from Structure-Property Relationship (SPR) analysis of structural analogs and details the self-validating experimental protocols required to establish definitive internal standards.

## Part 1: Physical Properties & Predictive Analysis

In the absence of a verified Certificate of Analysis (CoA) value, researchers must rely on comparative data from structural analogs. The methoxy group at the C2 position introduces a dipole moment and hydrogen bond acceptance capability that significantly alters volatility compared to the parent lutidine.

### Table 1: Comparative Property Analysis (SPR Model)

Compound	Structure	Boiling Point (°C)	Density (g/mL)	Mechanistic Insight
Pyridine	C <sub>5</sub> H <sub>5</sub> N	115.2	0.982	Base reference.
2,6-Lutidine	2,6-(CH <sub>3</sub> ) <sub>2</sub> -Py	144.0	0.925	Methyl groups increase MW but disrupt stacking, lowering density.
2-Methoxypyridine	2-(OCH <sub>3</sub> )-Py	142.4	1.044	Methoxy group increases polarity and density significantly.
2-Methoxy-4,6-dimethylpyridine	Target	168 - 175 (Pred.)	0.99 - 1.03 (Pred.)	Combined effect: Methyls raise BP (MW) but lower density; Methoxy raises both.

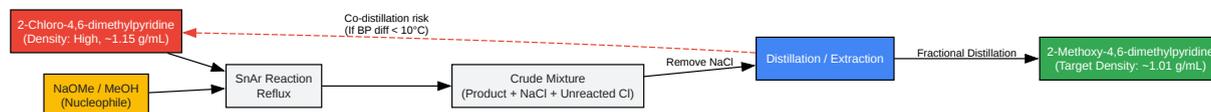
Technical Insight: The predicted boiling point range (168–175°C) assumes a standard atmospheric pressure (760 mmHg). The addition of a methoxy group typically adds ~25–30°C to the boiling point of the parent pyridine due to increased molecular weight and dipole-dipole interactions, despite the loss of some symmetry compared to 2,6-lutidine.

## Part 2: Synthesis & Impurity Profiling

Physical property measurement is futile without defining the purity profile. This compound is typically synthesized via Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), a pathway that introduces specific density-altering impurities.

### Synthesis Logic & Impurity Impact

The reaction of 2-chloro-4,6-dimethylpyridine with sodium methoxide is the standard route. Incomplete conversion leaves the chlorinated starting material, which has a significantly higher density (~1.10–1.20 g/mL) than the product.



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Figure 1: Synthesis pathway highlighting the risk of chlorinated impurities co-distilling and skewing density measurements.

## Part 3: Experimental Determination Protocols

To establish authoritative data for your specific lot, follow these self-validating protocols. These methods prioritize accuracy over speed.

### Protocol A: Micro-Boiling Point (Siwoloboff Method)

Use this method if sample quantity is limited (<1 mL).

- Preparation: Seal a standard capillary tube at one end. Prepare a second, finer capillary (bell jar) sealed at the top and open at the bottom.
- Assembly: Place the sample in the larger tube. Insert the fine capillary, open end down, into the liquid.
- Heating: Attach the tube to a thermometer bulb and immerse in a Thiele tube (filled with silicone oil). Heat gently.
- Observation:
  - Initial Phase: Bubbles emerge slowly (expanding air).
  - Boiling Phase: A continuous, rapid stream of bubbles emerges from the fine capillary (vapor pressure > atmospheric pressure).
  - Endpoint: Stop heating.[3] Record the temperature exactly when the bubble stream stops and liquid is sucked back into the fine capillary. This is the true equilibrium boiling point.

- Correction: Apply barometric pressure correction:

, where

is pressure in mmHg.

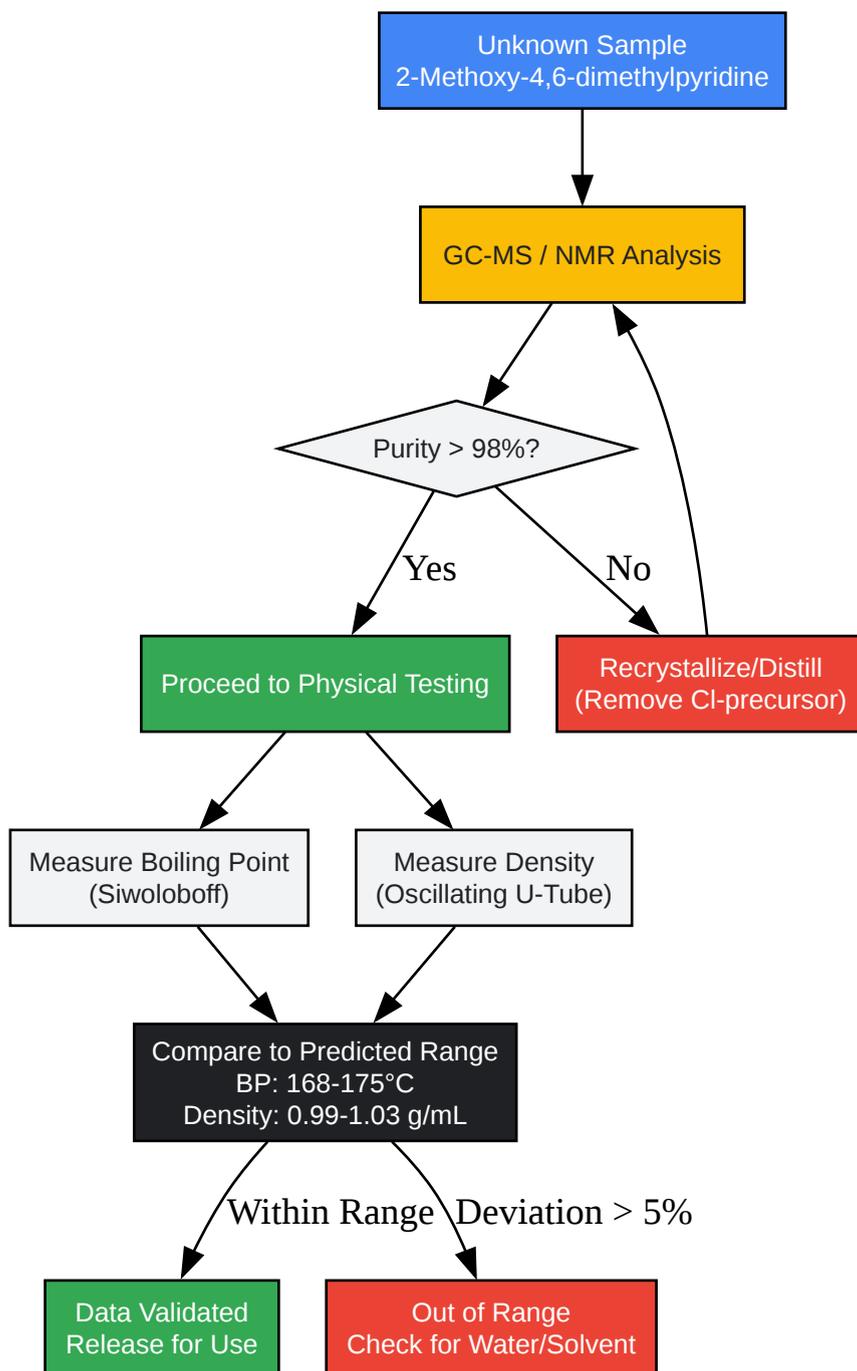
## Protocol B: Density Determination (Oscillating U-Tube)

Preferred over pycnometry for volatile organics to prevent evaporation errors.

- Calibration: Calibrate the density meter using air (0.0012 g/cm<sup>3</sup>) and ultra-pure water (0.9982 g/cm<sup>3</sup> at 20°C).
- Temperature Control: Set the internal Peltier thermostat to 20.00°C ± 0.01°C. Pyridine density is highly temperature-dependent.
- Injection: Inject ~1 mL of **2-methoxy-4,6-dimethylpyridine** using a Luer-lock syringe. Ensure no micro-bubbles are trapped in the U-tube (visual check via camera).
- Validation: Perform the measurement in triplicate. If the standard deviation > 0.0002 g/mL, clean the cell with ethanol and acetone, dry, and repeat.

## Part 4: Decision Framework for Characterization

Use the following logic flow to determine the appropriate validation steps based on your sample status.



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Figure 2: Decision tree for validating physical properties against predicted standards.

## References

- PubChem Compound Summary. (2025). 2,6-Dimethylpyridine (2,6-Lutidine) Physical Properties. National Center for Biotechnology Information. Retrieved from [[Link](#)]

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## Sources

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- 2. [patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
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- To cite this document: BenchChem. [Technical Characterization Guide: 2-Methoxy-4,6-Dimethylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3267623#boiling-point-and-density-of-2-methoxy-4-6-dimethylpyridine>]

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